4-羟基苄胺盐酸

描述

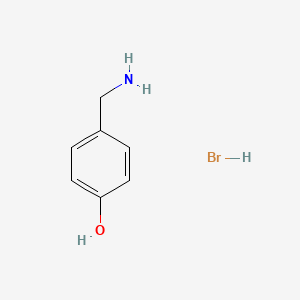

4-Hydroxybenzylamine hydrobromide, also known as HBAH, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and is synthesized from the reaction of 4-hydroxybenzylamine and hydrobromic acid. HBAH has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds and as a biochemical and physiological tool for studying the structure and function of proteins.

科学研究应用

合成和有机化学

4-羟基苄胺盐酸盐在合成各种有机化合物中发挥作用。例如,它是合成N,N-二甲基-4-硝基苄胺的中间体,在医药、农药和化工领域有广泛应用。该过程涉及使用甲烷氯化物作为反应溶剂和盐酸二甲胺作为辅助材料,具有低生产成本、操作简单和环保友好的优点(Wang Ling-ya, 2015)。

生物化学和植物代谢

在生物化学中,4-羟基苄胺盐酸盐在芥子植物(如白芥和田野芥)等植物物种中观察到,与其他化合物(如芥子碱)一起发现。其存在对于理解植物化学分类学、硫代葡萄糖苷降解和胺代谢具有重要意义(L. Larsen, O. Olsen, L. Pedersen, H. Sørensen, 1984)。

药理学

4-羟基苄胺盐酸盐在药理学中也显示出潜力。它可以抑制GABA转氨酶(GABA-T)和琥珀酸半醛脱氢酶(SSADH)等酶。4-羟基苄胺对这些酶的抑制作用很显著,因为它与这些酶的底物具有结构上的相似性,表明其作为设计新型GABA-T抑制剂的潜在前体(Y. Tao, Zheng Yuan, Xiao-qiao Tang, Hui-bi Xu, X. Yang, 2006)。

生物活性化合物的膳食来源

在膳食意义上,从白芥芽等植物来源的4-羟基苄胺盐酸盐可以被视为生物活性化合物的来源。这些化合物具有潜在的促进健康的作用,植物中4-羟基苄胺的生物合成涉及L-谷氨酰胺和4-羟基苄碳阳离子之间的反应(H. Frandsen, J. Sørensen, I. L. Petersen, H. Sørensen, 2020)。

天然产物化学

4-羟基苄胺盐酸盐也存在于天然产物化学中。它已从天麻的根茎中分离出来,表明它在天然产物化学中的作用以及在药物化学中的潜在应用(Qing-lan Guo, Yanan Wang, Sheng Lin, Cheng-gen Zhu, Minghua Chen, Zhibo Jiang, Cheng-bo Xu, Dan Zhang, Huai-ling Wei, Jiangong Shi, 2015)。

作用机制

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is suggested that it may act as a reagent in the synthesis of various compounds by catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups.

Biochemical Pathways

Similar phenolic compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura coupling reaction .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also suggested to be an inhibitor of Cytochrome P450 3A4, an enzyme involved in drug metabolism .

Result of Action

Similar phenolic compounds are known to have various effects, including antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-(aminomethyl)phenol Hydrobromide can be influenced by various environmental factors. For instance, it is recommended to store this compound in an inert atmosphere at room temperature . Furthermore, it is suggested to avoid release to the environment due to potential hazards .

安全和危害

When handling 4-Hydroxybenzylamine hydrobromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

4-Hydroxybenzylamine hydrobromide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines. 4-Hydroxybenzylamine hydrobromide acts as a substrate for MAO, leading to the production of hydrogen peroxide and the corresponding aldehyde. This interaction is significant as it can influence the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular redox balance .

Additionally, 4-Hydroxybenzylamine hydrobromide can interact with other biomolecules through hydrogen bonding and π-stacking interactions. These non-covalent interactions can stabilize the compound in various biochemical environments and facilitate its participation in complex biochemical pathways .

Cellular Effects

4-Hydroxybenzylamine hydrobromide exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving ROS. By modulating the levels of ROS, 4-Hydroxybenzylamine hydrobromide can affect the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis .

Furthermore, 4-Hydroxybenzylamine hydrobromide can impact gene expression by altering the cellular redox state. Changes in ROS levels can lead to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxybenzylamine hydrobromide involves its interactions with various biomolecules at the molecular level. One key interaction is with MAO, where 4-Hydroxybenzylamine hydrobromide undergoes oxidative deamination. This reaction produces hydrogen peroxide, which can further react with cellular components, leading to oxidative stress .

Additionally, 4-Hydroxybenzylamine hydrobromide can form hydrogen bonds and π-stacking interactions with other molecules, stabilizing its structure and facilitating its participation in biochemical reactions. These interactions can influence enzyme activity, either by inhibiting or activating specific enzymes, thereby modulating cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxybenzylamine hydrobromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function .

Long-term studies have shown that 4-Hydroxybenzylamine hydrobromide can have sustained effects on cellular redox balance and gene expression. These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation must be carefully monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of 4-Hydroxybenzylamine hydrobromide in animal models vary with different dosages. At low doses, the compound can modulate cellular redox balance and influence gene expression without causing significant toxicity. At higher doses, 4-Hydroxybenzylamine hydrobromide can induce oxidative stress, leading to cellular damage and apoptosis .

Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Beyond this threshold, the effects can become more pronounced, with potential toxic or adverse effects at high doses. These findings highlight the importance of dosage optimization in experimental studies involving 4-Hydroxybenzylamine hydrobromide .

Metabolic Pathways

4-Hydroxybenzylamine hydrobromide is involved in several metabolic pathways, primarily through its interaction with MAO. The oxidative deamination of 4-Hydroxybenzylamine hydrobromide by MAO produces hydrogen peroxide and the corresponding aldehyde, which can further participate in various biochemical reactions .

Additionally, 4-Hydroxybenzylamine hydrobromide can influence metabolic flux by modulating the activity of enzymes involved in redox reactions. This modulation can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Hydroxybenzylamine hydrobromide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments .

The distribution of 4-Hydroxybenzylamine hydrobromide within cells can influence its biochemical activity and effects on cellular function. For example, its accumulation in mitochondria can enhance its impact on cellular redox balance and energy metabolism .

Subcellular Localization

The subcellular localization of 4-Hydroxybenzylamine hydrobromide is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .

In particular, 4-Hydroxybenzylamine hydrobromide has been observed to localize in mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism. This localization is significant as it highlights the compound’s potential role in regulating cellular bioenergetics and redox balance .

属性

IUPAC Name |

4-(aminomethyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKNRZBDZNVNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374723 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90430-14-1 | |

| Record name | 4-Hydroxybenzylamine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)